molecular formula C13H9N3O3S2 B12582815 1,3,4-Thiadiazole, 2-(5-nitro-2-furanyl)-5-[(phenylmethyl)thio]- CAS No. 485388-92-9

1,3,4-Thiadiazole, 2-(5-nitro-2-furanyl)-5-[(phenylmethyl)thio]-

Cat. No.: B12582815
CAS No.: 485388-92-9
M. Wt: 319.4 g/mol
InChI Key: CVWYIGOUXWDZBK-UHFFFAOYSA-N
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Description

1,3,4-Thiadiazole, 2-(5-nitro-2-furanyl)-5-[(phenylmethyl)thio]- is a heterocyclic compound that has garnered significant interest in various fields of scientific research This compound is characterized by the presence of a thiadiazole ring, a nitrofuran moiety, and a phenylmethylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,4-thiadiazole derivatives typically involves the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride . This reaction proceeds through the formation of an intermediate, which subsequently cyclizes to form the thiadiazole ring. The reaction conditions often include refluxing the reactants in an appropriate solvent, such as ethanol or acetonitrile, under controlled temperature and pressure.

Industrial Production Methods

Industrial production of 1,3,4-thiadiazole derivatives may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization, column chromatography, and distillation are employed to obtain high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

1,3,4-Thiadiazole, 2-(5-nitro-2-furanyl)-5-[(phenylmethyl)thio]- undergoes various chemical reactions, including:

    Oxidation: The nitrofuran moiety can be oxidized to form nitroso or hydroxylamine derivatives.

    Reduction: Reduction of the nitro group can yield amino derivatives.

    Substitution: The phenylmethylthio group can be substituted with other nucleophiles, leading to the formation of diverse derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and catalytic hydrogenation are frequently used.

    Substitution: Nucleophiles like amines, thiols, and halides can be employed under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include nitroso derivatives, amino derivatives, and various substituted thiadiazole compounds. These products can exhibit distinct chemical and biological properties, making them valuable for further research and development.

Scientific Research Applications

1,3,4-Thiadiazole, 2-(5-nitro-2-furanyl)-5-[(phenylmethyl)thio]- has a wide range of scientific research applications, including:

    Chemistry: The compound serves as a versatile building block for the synthesis of complex molecules and materials.

    Biology: It exhibits potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

    Medicine: Research has explored its potential as a therapeutic agent for various diseases, including bacterial infections and cancer.

    Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1,3,4-thiadiazole, 2-(5-nitro-2-furanyl)-5-[(phenylmethyl)thio]- involves interactions with specific molecular targets and pathways. The nitrofuran moiety can undergo redox cycling, generating reactive oxygen species (ROS) that can damage cellular components. Additionally, the thiadiazole ring can interact with enzymes and proteins, inhibiting their activity and disrupting cellular processes. These combined effects contribute to the compound’s bioactivity and therapeutic potential.

Comparison with Similar Compounds

Similar Compounds

  • 1,3,4-Thiadiazole, 2-(5-nitro-2-furanyl)-5-[(methylthio)-]
  • 1,3,4-Thiadiazole, 2-(5-nitro-2-furanyl)-5-[(ethylthio)-]
  • 1,3,4-Thiadiazole, 2-(5-nitro-2-furanyl)-5-[(propylthio)-]

Uniqueness

1,3,4-Thiadiazole, 2-(5-nitro-2-furanyl)-5-[(phenylmethyl)thio]- stands out due to the presence of the phenylmethylthio group, which imparts unique chemical and biological properties. This structural feature can enhance the compound’s stability, reactivity, and bioactivity compared to other similar compounds. Additionally, the combination of the nitrofuran and thiadiazole moieties contributes to its diverse range of applications and potential therapeutic benefits.

Properties

CAS No.

485388-92-9

Molecular Formula

C13H9N3O3S2

Molecular Weight

319.4 g/mol

IUPAC Name

2-benzylsulfanyl-5-(5-nitrofuran-2-yl)-1,3,4-thiadiazole

InChI

InChI=1S/C13H9N3O3S2/c17-16(18)11-7-6-10(19-11)12-14-15-13(21-12)20-8-9-4-2-1-3-5-9/h1-7H,8H2

InChI Key

CVWYIGOUXWDZBK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CSC2=NN=C(S2)C3=CC=C(O3)[N+](=O)[O-]

Origin of Product

United States

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